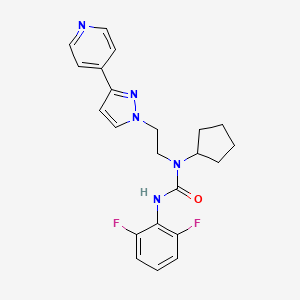

1-cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Beschreibung

This urea-based compound features a cyclopentyl group, a 2,6-difluorophenyl moiety, and a pyridin-4-yl-substituted pyrazole connected via an ethyl linker. The 2,6-difluorophenyl group may enhance metabolic stability and binding affinity, while the pyridine ring could facilitate π-π stacking interactions with kinase active sites.

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-(2,6-difluorophenyl)-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5O/c23-18-6-3-7-19(24)21(18)26-22(30)29(17-4-1-2-5-17)15-14-28-13-10-20(27-28)16-8-11-25-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFXVLQMBBTASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NC4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related pyrazole conjugate demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds ranged from 2.13 µM to 4.46 µM, indicating their potency in inhibiting cancer cell proliferation while showing minimal toxicity to normal cells like HEK293T .

The mechanism of action for this class of compounds often involves the inhibition of key enzymes or receptors involved in cancer progression. For example, many pyrazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that related compounds may exhibit antimicrobial activity. The structural characteristics of urea derivatives can influence their interaction with microbial targets, potentially leading to effective treatments against resistant strains .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Anticancer | MCF-7 | 2.13 ± 0.80 | High |

| Anticancer | SiHa | 4.34 ± 0.98 | High |

| Anticancer | PC-3 | 4.46 ± 0.53 | High |

| Antimicrobial | Various | TBD | TBD |

Study on Pyrazole Derivatives

In a study published in Nature Communications, researchers synthesized a library of pyrazole derivatives and evaluated their biological activities against various cancer cell lines. Among these, a compound structurally similar to this compound showed promising results with an IC50 value of approximately 3.60 µM against SiHa cells . The study also employed molecular docking techniques to elucidate the binding interactions at the colchicine-binding site of tubulin.

Review on Pyrido[2,3-d]Pyrimidine Derivatives

A comprehensive review highlighted the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with our compound of interest. These derivatives were noted for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis pathways. By inhibiting DHFR, these compounds can effectively halt cell proliferation in cancerous tissues .

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted the biological potential of 1-cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea:

Kinase Inhibition

The compound has been evaluated as a kinase inhibitor, particularly targeting the Akt pathway. It exhibits selective inhibition against various kinases, which is crucial for developing treatments for cancers where these pathways are dysregulated. For instance, its IC50 value against Akt1 has been reported as 61 nM, indicating significant potency in inhibiting this critical signaling pathway .

Antitumor Activity

In vitro studies have demonstrated that the compound can effectively reduce cell proliferation in several cancer cell lines. Its mechanism involves the modulation of key signaling pathways that regulate cell growth and survival .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This could make it a candidate for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Demonstrated significant reduction in cell viability in melanoma cells with an IC50 of 29 nM. |

| Study B | Inflammatory Models | Showed decreased levels of TNF-alpha in animal models, suggesting potential use in inflammatory disorders. |

| Study C | Kinase Selectivity | Evaluated against a panel of 23 kinases; exhibited selectivity towards the Akt family with minimal off-target effects. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog: Tunisertib (Proposed INN: List 132)

Compound Name: N-[(2,6-difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide. Key Features:

- Core Structure : Acetamide backbone with a 2,6-difluorophenylmethyl group.

- Pyrazole Substituents: 6-Methylpyridin-2-yl and quinolin-4-yl groups.

- Target : Serine/threonine kinases.

Structural Comparison Table

| Feature | Target Urea Compound | Tunisertib |

|---|---|---|

| Backbone | Urea | Acetamide |

| Aromatic Group | 2,6-Difluorophenyl | 2,6-Difluorophenylmethyl |

| Pyrazole Substituents | Pyridin-4-yl | 6-Methylpyridin-2-yl, Quinolin-4-yl |

| Linker | Ethyl | Methylene (CH₂) |

| Key Functional Groups | Cyclopentyl, Urea | Quinoline, Methylpyridine |

Implications of Structural Differences

- Pyrazole Modifications: Tunisertib’s quinoline and methylpyridine substituents introduce bulkier aromatic systems, likely enhancing hydrophobic interactions but reducing solubility. The target compound’s pyridin-4-yl group offers a simpler π-stacking interface.

- Linker Length : The ethyl linker in the urea compound provides greater conformational flexibility, which could optimize binding orientation in kinase pockets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this urea derivative with high purity?

- Methodology :

- Stepwise Synthesis : Begin with the preparation of the pyrazole intermediate by reacting pyridin-4-yl hydrazine with appropriate diketones. Use anhydrous solvents (e.g., DMF or THF) and catalytic acids (e.g., p-toluenesulfonic acid) under reflux (80–100°C) .

- Urea Formation : Couple the pyrazole-ethyl intermediate with 2,6-difluorophenyl isocyanate and cyclopentylamine in dichloromethane at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 ratio of amine to isocyanate) to compensate for volatility of reactants .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Analysis : Use H and C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrazole/pyridine aromatic signals (δ ~7.0–8.5 ppm). F NMR resolves difluorophenyl substituents (δ ~-110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected ~450–470 g/mol) and detects impurities .

- X-ray Crystallography : For absolute conformation verification, grow single crystals in ethanol/water (1:1) and analyze using the CCP4 suite for structure refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodology :

- Dose-Response Curves : Conduct assays (e.g., enzyme inhibition, cell viability) across a broad concentration range (nM to µM) to identify non-linear effects or off-target interactions .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and validate cell lines for receptor-binding studies to rule out assay-specific artifacts .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare results across replicates and models. Cross-reference with structural analogs (e.g., fluorophenyl-urea derivatives in ) to identify substituent-dependent trends .

Q. What computational strategies are recommended for predicting binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR). Prioritize pyrazole and urea moieties as key pharmacophores for hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) to rank affinity .

- SAR Studies : Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl, fluorine position) and correlate with docking scores to guide synthetic efforts .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

- Methodology :

- Formulation Optimization : Use nanoemulsions or PEGylated liposomes to enhance solubility. Test stability in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify cytochrome P450 isoforms involved in degradation .

- Pharmacokinetic Modeling : Use compartmental models (e.g., non-linear mixed-effects) to predict C and AUC from preclinical data, adjusting dosing regimens accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.